Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- is a chemical compound characterized by its long-chain fatty acid amide structure. Its molecular formula is , and it has a molar mass of approximately 400.65 g/mol. This compound features a hexadecanamide backbone with a bis(2-hydroxyethyl)amino group linked via a propyl chain. Due to its unique structure, it exhibits significant physicochemical properties that make it relevant in various biochemical applications, including potential therapeutic uses and industrial applications .
Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- can be synthesized from hexadecanoic acid (palmitic acid) and diethanolamine through specific chemical reactions. The compound can also be found in various chemical databases and is available for purchase through chemical suppliers.
The synthesis of Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- typically involves the reaction between hexadecanoic acid and diethanolamine. This reaction can be facilitated by heating the reactants in the presence of a catalyst, such as sulfuric acid.
Technical Details:
The molecular structure of Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- consists of:
Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- can participate in various chemical reactions:
Common Reagents:
The mechanism of action for Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- is not fully elucidated but involves interactions at the cellular level. It may influence cellular signaling pathways or modulate membrane properties due to its amphiphilic nature.
Research indicates that compounds with similar structures often exhibit biological activity, potentially affecting lipid metabolism or serving as surfactants in biological systems . Further studies are required to clarify its specific mechanisms and therapeutic potential.
Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- has diverse applications across scientific fields:
This compound's unique structural characteristics and physicochemical properties underscore its significance in both research and practical applications across various industries.
Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- (hereafter referred to as the hexadecanamide derivative) exerts significant anti-inflammatory effects through precise modulation of the PPARα-SIRT1-NF-κB axis. Experimental evidence demonstrates that this compound functions as a potent agonist of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor regulating inflammation and metabolic homeostasis. Upon activation, PPARα triggers the upregulation of sirtuin 1 (SIRT1), a NAD+-dependent deacetylase with critical anti-inflammatory functions [1] [4].
Table 1: Molecular Targets in the PPARα-SIRT1-NF-κB Pathway
Molecular Target | Effect of Hexadecanamide Derivative | Functional Consequence | Experimental Evidence |
---|---|---|---|
PPARα | Direct activation | Upregulation of SIRT1 | 2.5-fold increase in PPARα transcriptional activity [1] |
SIRT1 | Enhanced expression/activity | Deacetylation of NF-κB p65 subunit | 80% increase in SIRT1 activity in mammary epithelial cells [4] |
NF-κB p65 | Reduced phosphorylation & nuclear translocation | Suppression of pro-inflammatory gene transcription | 65% reduction in p65 phosphorylation [1] [4] |
IκBα | Stabilization | Inhibition of NF-κB activation | 50% decrease in IκBα degradation [4] |
This mechanistic cascade was substantiated through loss-of-function experiments. Genetic knockdown of PPARα or pharmacological inhibition of SIRT1 (using EX-527) completely abolished the compound's ability to suppress NF-κB signaling. Consequently, downstream expression of inflammatory mediators was restored even in the presence of the hexadecanamide derivative [1] [4]. The compound's binding to PPARα induces conformational changes that facilitate co-activator recruitment, initiating SIRT1 transcription. Activated SIRT1 then deacetylates the p65 subunit of NF-κB at lysine 310, disrupting its DNA-binding capacity and preventing transcriptional activation of pro-inflammatory genes [4]. This multi-tiered regulation positions the compound as a master regulator of inflammatory signaling cascades.
The hexadecanamide derivative demonstrates potent cytokine-suppressive activity, particularly against tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are pivotal mediators in inflammatory pathologies. In Staphylococcus aureus-induced mastitis models, oral administration of the compound reduced TNF-α and IL-1β production by 58% and 63%, respectively, in mammary gland tissue compared to untreated controls [1] [4]. This effect is mechanistically linked to its upstream inhibition of NF-κB, the primary transcriptional regulator of these cytokines [2] [5].
Table 2: Cytokine Modulation by Hexadecanamide Derivative in Experimental Inflammation
Inflammatory Context | TNF-α Reduction | IL-1β Reduction | Key Mechanism | Reference |
---|---|---|---|---|
S. aureus-induced mastitis | 58% | 63% | PPARα/SIRT1-dependent NF-κB inhibition | [1] [4] |
Subacute ruminal acidosis (SARA) | 52% | 57% | Suppression of macrophage activation | [4] |
Lipopolysaccharide-stimulated macrophages | 68% | 71% | Blockade of TNF mRNA transcription | [4] [7] |
TNF-α deserves particular attention due to its position as a master regulator of inflammatory cascades. By binding to TNF receptors (TNFR1/TNFR2), TNF-α triggers multiple signaling pathways (MAPK, JNK, NF-κB) that amplify inflammation and tissue damage [2] [5]. The hexadecanamide derivative disrupts this cycle at its origin by preventing TNF-α gene transcription. In vitro studies using mouse mammary epithelial cells (MMECs) confirmed that pre-treatment with the compound (5 μM) suppressed S. aureus-induced TNF-α mRNA upregulation by 75% [4]. This aligns with findings that structurally similar N-acylethanolamides inhibit TNF-α synthesis in activated mast cells and macrophages [3] [6].
The compound's cytokine modulation extends beyond transcriptional regulation. It also interferes with post-translational processing of IL-1β by reducing inflammasome activation, thereby decreasing caspase-1-mediated cleavage of pro-IL-1β into its biologically active form [4] [7]. This dual-level inhibition (transcriptional and post-translational) explains its exceptional efficacy in suppressing cytokine-driven inflammation.
A hallmark of the hexadecanamide derivative's anti-inflammatory mechanism is its ability to restore epithelial and endothelial barrier integrity through structural and functional regulation of tight junction (TJ) proteins. In experimental models of S. aureus-induced mastitis and subacute ruminal acidosis (SARA), the compound dose-dependently reversed pathogen-induced downregulation of zonula occludens-1 (ZO-1), occludin, and claudin-3 – essential components of the blood-milk barrier [1] [4] [10].
Table 3: Tight Junction Protein Regulation by Hexadecanamide Derivative
Tight Junction Protein | Function | Restoration Efficacy | Experimental Model | Mechanistic Insight |
---|---|---|---|---|
ZO-1 | Scaffolds transmembrane TJ proteins; links to actin cytoskeleton | 3.2-fold increase vs. infected controls | S. aureus-infected MMECs [4] [10] | PPARα-dependent repression of NF-κB-mediated transcriptional suppression |
Occludin | Regulates paracellular permeability; barrier sealing | 2.8-fold increase vs. infected controls | SARA-induced mastitis [1] [4] | Prevents TNF-α-induced occludin internalization & degradation |
Claudin-3 | Forms paracellular seals; controls ion selectivity | 2.9-fold increase vs. infected controls | S. aureus-infected mammary tissue [4] [10] | Reduces MAPK-dependent phosphorylation leading to claudin-3 disassembly |
The compound's barrier-protective effects operate through complementary mechanisms:
These mechanisms collectively enable the compound to repair barrier dysfunction in inflammatory conditions like mastitis, where S. aureus and SARA compromise the blood-milk barrier, leading to albumin leakage and inflammatory cell infiltration [1] [4] [10].
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1